OXA-22 iodide is a beta-lactamase enzyme derived from the bacterium Ralstonia pickettii, which is known for its resistance to beta-lactam antibiotics. This enzyme belongs to class D beta-lactamases, characterized by their ability to hydrolyze the beta-lactam ring structure of antibiotics, rendering them ineffective. OXA-22 iodide plays a crucial role in the study of antibiotic resistance mechanisms and has significant implications in developing new therapeutic strategies against resistant bacterial strains.
OXA-22 iodide originates from Ralstonia pickettii, a gram-negative bacterium that exhibits intrinsic resistance to various antibiotics. This compound is classified under class D beta-lactamases, which are distinguished by their serine-dependent hydrolysis mechanism. The molecular formula for OXA-22 iodide is C8H18INOS, with a molecular weight of 303.21 g/mol.
The synthesis of OXA-22 iodide involves the expression of the gene encoding this enzyme in a suitable bacterial host. Typically, the gene is cloned into a plasmid vector, which is then introduced into the host bacterium through transformation. The bacterial culture is maintained under conditions that promote enzyme expression, followed by purification using chromatographic techniques.
The preparation methods include:
This process allows for the production of OXA-22 iodide in sufficient quantities for research applications.
The molecular structure of OXA-22 iodide features a complex arrangement that includes an oxathiolane ring and a quaternary ammonium group. The structural representation can be expressed as follows:
These details highlight the compound's unique configuration that contributes to its biochemical activity.
OXA-22 iodide primarily catalyzes the hydrolysis of beta-lactam antibiotics through a serine-mediated mechanism. The key reactions include:
These reactions are critical for understanding how this enzyme confers antibiotic resistance and aids in developing inhibitors that target beta-lactamases.
The mechanism of action for OXA-22 iodide involves several steps:
This process effectively neutralizes the antibiotic's activity, contributing to bacterial resistance against treatments .
These properties are essential for understanding how OXA-22 iodide behaves in biological systems and its potential interactions with other compounds.
OXA-22 iodide has several scientific applications:
These applications underscore the importance of OXA-22 iodide in combating antibiotic resistance and enhancing our understanding of microbial defense mechanisms.
The blaOXA-22 gene encodes a chromosomally encoded class D β-lactamase (oxacillinase) first identified in Ralstonia pickettii (formerly Pseudomonas pickettii). This gene was cloned from genomic DNA of clinical isolate PIC-1 obtained from hospitals in the Paris area [5]. Pulsed-field gel electrophoresis (PFGE) analysis confirmed that R. pickettii strains carrying blaOXA-22 were not clonally related, except for strains PIC-1 and PIC-3, indicating sporadic distribution across genetically distinct backgrounds [2] [5].
Phylogenetically, OXA-22 belongs to the molecular class D β-lactamases (Ambler classification), characterized by their ability to hydrolyze oxacillin and related anti-staphylococcal penicillins. Unlike many plasmid-mediated OXA enzymes, OXA-22 represents a chromosomally encoded enzyme with a distinct evolutionary lineage. The gene has a G+C content of 65%, consistent with the genomic G+C range of Ralstonia species (60.1–69.5%) [5]. This suggests long-term adaptation to the R. pickettii chromosome rather than recent horizontal acquisition.
Table 1: Genomic Features of OXA-22 in Ralstonia pickettii
Feature | Characteristic |
---|---|
Host organism | Ralstonia pickettii (clinical isolates) |
Chromosomal location | Single chromosomal copy |
G+C content | 65% |
Cloning vector | pBK-CMV phagemid (1.2-kb insert) |
Associated insertion elements | None identified |
Induction mechanism | β-lactam inducible |
OXA-22 exhibits limited sequence homology with other class D β-lactamases. Automated sequencing of the 828-bp open reading frame revealed a deduced protein of 275 amino acids with four conserved structural motifs characteristic of class D enzymes:
Comparative analysis shows OXA-22 shares highest amino acid identity with OXA-9 (38%), followed by OXA-18 (37%), and OXA-12 (34%) [2] [5]. This places OXA-22 in an evolutionary cluster distinct from predominant clinical OXA variants like OXA-23 (common in Acinetobacter baumannii) or OXA-48 (prevalent in Enterobacteriaceae). The enzyme contains conserved residues critical for class D β-lactamase function, including the S71VFIK catalytic motif and the K216TG triad involved in carbapenem hydrolysis in other OXAs [3] [8].
Table 2: Sequence Homology of OXA-22 with Related β-Lactamases
β-Lactamase | Amino Acid Identity | Key Functional Differences |
---|---|---|
OXA-9 | 38% | Broader substrate spectrum |
OXA-18 | 37% | ESBL phenotype; clavulanic acid susceptibility |
OXA-12 | 34% | Strong oxacillin hydrolysis |
OXA-23 | <20% | Carbapenem hydrolysis; common in A. baumannii |
The blaOXA-22 gene exists as a single chromosomal copy in R. pickettii, with no plasmid associations detected in clinical isolates PIC-1 through PIC-3, CIP 103413, CIP 74.22, and ATCC 27511 [2] [5]. This contrasts with high-risk carbapenemases like OXA-48 or NDM-1 that are frequently plasmid-borne [6] [9].
Expression of OXA-22 is inducible by β-lactam antibiotics. Biochemical studies show OXA-22 activity is partially inhibited by clavulanic acid (IC50 = 1.2 μM) but less by tazobactam (IC50 = 6.5 μM), a pattern distinct from other oxacillinases where tazobactam typically shows equal or greater inhibition [2] [5]. Like other class D enzymes, OXA-22 is inhibited by NaCl (IC50 = 80 mM), suggesting chloride ions disrupt its active site configuration.
The induction mechanism involves transcriptional upregulation in response to β-lactam exposure, though the specific regulatory genes adjacent to blaOXA-22 remain uncharacterized. Conjugation experiments failed to transfer β-lactam resistance from R. pickettii to E. coli, supporting chromosomal entrenchment rather than mobile genetic element associations [5]. This chromosomal stability may limit its clinical dissemination compared to epidemic OXA variants like OXA-48 found in Klebsiella pneumoniae [6] [9].
Table 3: Biochemical Induction and Inhibition Profile of OXA-22
Property | Characteristic | Method |
---|---|---|
Inducibility | β-lactam inducible | MIC profiles post-induction |
Clavulanic acid inhibition | IC50 = 1.2 μM | Spectrophotometric assay |
Tazobactam inhibition | IC50 = 6.5 μM | Spectrophotometric assay |
NaCl inhibition | IC50 = 80 mM | Kinetic studies |
Hydrolytic activity | Benzylpenicillin > cephalothin > cloxacillin | Purified enzyme kinetics |
The hydrolytic profile of purified OXA-22 reveals preferential activity against benzylpenicillin, cephalothin, cephaloridine, and cloxacillin, but negligible hydrolysis of oxacillin – a paradoxical feature for an "oxacillinase" [5] [8]. This restricted substrate specificity differentiates OXA-22 from clinically significant carbapenem-hydrolyzing class D enzymes like OXA-23 or OXA-24/40 that confer resistance to last-resort carbapenems in Acinetobacter baumannii ICU isolates [1] [7].
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